Athidathion

Description

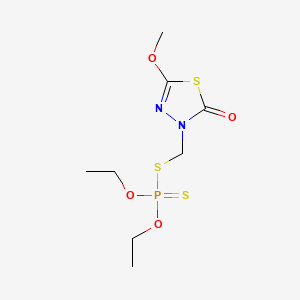

Structure

3D Structure

Properties

IUPAC Name |

3-(diethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOFKYGUSMPWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041612 | |

| Record name | Athidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19691-80-6 | |

| Record name | Athidathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19691-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Athidathion [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019691806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Athidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dithiophosphoric acid O,O'-diethyl ester S-(5-methoxy-2-oxo-[1,3,4]thiadiazol-3-ylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATHIDATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MO34S09WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Athidathion

Disclaimer: Information regarding the specific mechanism of action and quantitative kinetic data for Athidathion, an obsolete organophosphate insecticide, is scarce in publicly available scientific literature. Therefore, this guide utilizes data for Methidathion, a structurally similar organophosphate insecticide, as a proxy to delineate the core principles of its interaction with acetylcholinesterase (AChE). This approach provides a scientifically grounded framework for understanding the likely toxicological profile of this compound.

Introduction

This compound is an organophosphate pesticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to the accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of normal nerve function, which can lead to paralysis and death. This guide provides a detailed technical overview of the molecular mechanism of AChE inhibition by organophosphates, using Methidathion as a representative compound for this compound, and outlines the experimental protocols used to characterize these interactions.

Core Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The interaction of organophosphates, such as this compound and Methidathion, with acetylcholinesterase is a multi-step process that ultimately leads to the formation of a stable, inactive enzyme complex. This process involves phosphorylation of the enzyme's active site, followed by a potential "aging" process that renders the inhibition irreversible to standard antidotal treatment.

Bioactivation of Thiophosphates

Many organophosphate insecticides, including Methidathion, are organothiophosphates, containing a phosphorus-sulfur double bond (P=S). In this form, they are relatively weak inhibitors of AChE. However, upon entering the body, they undergo metabolic bioactivation, primarily by cytochrome P450 enzymes in the liver. This process involves the oxidative desulfuration of the thiophosphate to its oxygen analog, or "oxon," which contains a phosphorus-oxygen double bond (P=O). In the case of Methidathion, this bioactivation yields Methidaoxon, the primary active metabolite responsible for potent AChE inhibition. It is highly probable that this compound undergoes a similar bioactivation to its corresponding oxon form.

Phosphorylation of the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad of amino acid residues: serine (Ser), histidine (His), and glutamate (Glu). The serine hydroxyl group acts as a nucleophile to hydrolyze acetylcholine. The oxon metabolite of the organophosphate acts as a substrate mimic and enters the active site of AChE. The serine hydroxyl group attacks the electrophilic phosphorus atom of the organophosphate, leading to the formation of a covalent phosphoryl-serine bond. This phosphorylation of the active site serine effectively blocks the entry and hydrolysis of acetylcholine, thus inhibiting the enzyme.

Aging of the Phosphorylated Enzyme

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the cleavage of one of the alkyl or alkoxy groups from the phosphorus atom of the inhibitor. This dealkylation results in a negatively charged phosphomonoester covalently bound to the serine residue. The negative charge forms a stable salt bridge with a positively charged histidine residue in the active site, further strengthening the bond between the inhibitor and the enzyme. Once aged, the phosphorylated enzyme is highly resistant to reactivation by standard oxime antidotes. The rate of aging is a critical factor in the prognosis of organophosphate poisoning and varies depending on the specific organophosphate.

Spontaneous Reactivation and Oxime-Induced Reactivation

In some cases, the phosphorylated AChE can undergo slow, spontaneous hydrolysis, leading to the regeneration of the active enzyme. The rate of spontaneous reactivation is generally very slow for most organophosphates.

Treatment for organophosphate poisoning often involves the administration of an oxime, such as pralidoxime (2-PAM). Oximes are nucleophilic agents that can attack the phosphorus atom of the phosphorylated serine, displacing the organophosphate and regenerating the active enzyme. However, the effectiveness of oxime reactivation is highly dependent on the chemical structure of the organophosphate and is significantly reduced or completely ineffective once the enzyme-inhibitor complex has aged.

Quantitative Data on Acetylcholinesterase Inhibition

Due to the limited availability of specific kinetic data for this compound, the following table summarizes representative quantitative data for the inhibition of acetylcholinesterase by other organophosphates to provide a comparative context.

| Organophosphate (Oxon Form) | Enzyme Source | IC50 | Ki | Phosphorylation Rate (k_p) | Aging Half-life (t_1/2) | Spontaneous Reactivation Rate (k_s) | Reference(s) |

| Paraoxon | Human Erythrocyte AChE | ~1-10 nM | - | - | ~20-40 h | Very Slow | General Literature |

| Malaoxon | Human Erythrocyte AChE | ~100-500 nM | - | - | - | - | General Literature |

| Chlorpyrifos-oxon | Rat Brain AChE | ~1-5 nM | - | - | ~20-30 h | Very Slow | General Literature |

| Dichlorvos | Human Erythrocyte AChE | ~10-50 nM | - | - | ~1-2 h | Moderate | General Literature |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of the potency of an inhibitor. Lower values indicate higher potency. Phosphorylation rate, aging half-life, and spontaneous reactivation rate are key kinetic parameters that determine the overall toxicity and potential for treatment. These values can vary depending on the enzyme source, experimental conditions, and the specific organophosphate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of organophosphate inhibitors on acetylcholinesterase.

Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Method)

This protocol describes a common colorimetric method for determining the concentration of an inhibitor that reduces AChE activity by 50%.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (e.g., Methidaoxon) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in phosphate buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

AChE solution

-

Inhibitor solution (or buffer for control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding ATCI solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Kinetic Parameters (k_p, K_d, and k_i)

This protocol outlines a method to determine the kinetic constants for the interaction between an organophosphate and AChE.

Materials:

-

Same as for the IC50 determination.

Procedure:

-

Perform the AChE activity assay (Ellman's method) in the presence of various concentrations of the inhibitor and the substrate (ATCI).

-

Measure the initial rate of the reaction (V) at each combination of inhibitor and substrate concentration.

-

Construct Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

-

For irreversible inhibitors, the second-order rate constant of inhibition (k_i) can be determined by incubating the enzyme with a known concentration of the inhibitor and measuring the residual enzyme activity at different time points. A plot of the natural logarithm of the percentage of remaining activity versus time will yield a straight line with a slope equal to -k_obs. The k_i can then be calculated from the relationship k_obs = k_i * [I], where [I] is the inhibitor concentration.

-

The phosphorylation rate constant (k_p) and the dissociation constant (K_d) can be determined by more complex kinetic analyses, often involving pre-incubation of the enzyme with the inhibitor before the addition of the substrate.

Measurement of Aging and Spontaneous Reactivation Rates

This protocol describes how to measure the rate at which the inhibited enzyme becomes resistant to reactivation (aging) and the rate at which it spontaneously recovers activity.

Materials:

-

AChE solution

-

Organophosphate inhibitor

-

Phosphate buffer

-

Oxime reactivator (e.g., 2-PAM) solution

-

Reagents for Ellman's assay

Procedure:

-

Inhibit the AChE solution with a concentration of the organophosphate sufficient to achieve >95% inhibition.

-

Remove the excess, unbound inhibitor by methods such as dialysis or gel filtration.

-

Incubate the inhibited enzyme solution at a controlled temperature (e.g., 37°C).

-

For Spontaneous Reactivation: At various time points, take an aliquot of the inhibited enzyme solution and measure the AChE activity using the Ellman's assay. The increase in activity over time represents spontaneous reactivation. Plot the enzyme activity versus time to determine the rate of spontaneous reactivation (k_s).

-

For Aging: At the same time points, take another aliquot of the inhibited enzyme solution and add a high concentration of an oxime reactivator (e.g., 2-PAM). Allow sufficient time for maximal reactivation to occur. Then, measure the AChE activity. The decrease in the extent of oxime-induced reactivation over time reflects the rate of aging. Plot the percentage of reactivatable enzyme versus time to determine the aging half-life (t_1/2).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: The normal catalytic cycle of acetylcholinesterase.

Caption: The pathway of acetylcholinesterase inhibition by organophosphates.

Caption: A typical workflow for determining the IC50 of an AChE inhibitor.

Chemical properties and structure of Athidathion

A Technical Guide to the Chemical Properties and Structure of Athidathion

This guide provides a comprehensive overview of the chemical and structural properties of this compound, an organophosphate insecticide. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is recognized as an organophosphate insecticide. Its key identifiers and physicochemical properties are summarized in the table below, offering a snapshot of its fundamental chemical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | O,O-diethyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] phosphorodithioate | [1] |

| Synonyms | GS-13006, G-13006, Ai3-27707 | [2][3] |

| CAS Number | 19691-80-6 | [1][2] |

| Molecular Formula | C8H15N2O4PS3 | |

| Molecular Weight | 330.38 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 43-44 °C | |

| Boiling Point | 376.4 °C at 760 mmHg | |

| Density | 1.49 g/cm³ | |

| Vapor Pressure | 7.25 x 10⁻⁶ mmHg at 25°C | |

| Solubility | Slightly soluble in Chloroform and DMSO | |

| pKa (Predicted) | -4.17 ± 0.40 |

Chemical Structure

The structural identity of a chemical compound is crucial for understanding its reactivity and interaction with biological systems. Standardized notations provide a concise and unambiguous representation of this compound's molecular structure.

Table 2: Structural Identifiers for this compound

| Identifier | String | Reference(s) |

| SMILES | CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC | |

| InChI | InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3 | |

| InChIKey | QAOFKYGUSMPWNY-UHFFFAOYSA-N |

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate pesticide, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition disrupts the normal transmission of nerve impulses. The process begins with metabolic activation, where this compound is converted to its more potent oxygen analog (oxon). This active metabolite then irreversibly binds to and inhibits AChE. The resulting accumulation of the neurotransmitter acetylcholine in the synaptic cleft leads to continuous stimulation of postsynaptic receptors, causing neurotoxicity.

References

Environmental Fate and Degradation of Athidathion: A Technical Guide

Disclaimer: Information regarding the environmental fate and degradation of Athidathion is scarce in publicly available literature. Therefore, this guide utilizes data available for Methidathion, a closely related and structurally similar organophosphate insecticide, as a proxy. The chemical structures of this compound and Methidathion are very similar, suggesting that their environmental behavior and degradation pathways are likely to be comparable.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, with data primarily derived from studies on Methidathion. This compound is an organophosphate insecticide that undergoes degradation in the environment through a combination of chemical and biological processes. The primary routes of dissipation include hydrolysis, photolysis, and microbial metabolism in soil and aquatic environments. This document summarizes key quantitative data, details experimental methodologies for assessing its environmental fate, and provides visual representations of its degradation pathways.

Chemical Identity and Properties

| Property | Value | Reference |

| Common Name | This compound (using Methidathion data) | |

| Chemical Name | S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate | |

| CAS Number | 950-37-8 (for Methidathion) | |

| Molecular Formula | C₆H₁₁N₂O₄PS₃ | [1] |

| Molecular Weight | 302.3 g/mol | [1] |

| Water Solubility | 240 mg/L at 20°C | [2] |

| Vapor Pressure | 1.33 x 10⁻⁶ mm Hg at 20°C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.4 | [1] |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is relatively low due to its susceptibility to various degradation processes.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of this compound in aquatic environments. The rate of hydrolysis is highly dependent on pH. It is relatively stable in neutral to slightly acidic conditions but degrades rapidly in alkaline and strongly acidic environments.[1] A study reported a 50% loss of Methidathion in 30 minutes at 25°C under highly alkaline conditions (pH 13).

Table 1: Hydrolysis Half-life of Methidathion at 25°C

| pH | Half-life (t₁/₂) |

| 5 | 37 days |

| 7 | 48 days |

| 9 | 13 days |

Data sourced from a study cited in PubChem.

The primary hydrolysis products are expected to result from the cleavage of the phosphorus-sulfur bond and the ester linkages.

Photolysis

Photodegradation also contributes to the breakdown of this compound, particularly on surfaces exposed to sunlight. In the atmosphere, vapor-phase Methidathion is expected to be rapidly degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of 2.5 hours.

Photolysis of thin films of Methidathion in sunlight has been shown to yield O,O-dimethylphosphorodithioic acid as a degradation product. However, quantitative data on the photolysis rates in water and on soil surfaces are limited.

Soil Metabolism

In the soil environment, microbial degradation is the principal mechanism for the dissipation of this compound. It is considered to have low persistence in soil.

Table 2: Soil Half-life of Methidathion

| Condition | Half-life (t₁/₂) | Reference |

| Field Dissipation | 5 - 23 days (representative value of 7 days) | |

| Aerobic Metabolism | 11 days | |

| Anaerobic Metabolism | 10 days |

The degradation in soil leads to the formation of various metabolites through oxidation, hydrolysis, and other microbial processes. The primary metabolite identified in plants is the oxo-analogue of Methidathion (GS 13007), which has a half-life of 2 to 6 days in alfalfa and clover. While specific soil metabolites are not well-documented in the available literature, the degradation is expected to proceed through the cleavage of the phosphorodithioate linkage and subsequent breakdown of the thiadiazole ring.

Aquatic Metabolism

Similar to soil, microbial degradation is a key process for the breakdown of this compound in aquatic systems. The rate of degradation is influenced by factors such as water temperature, pH, oxygen levels, and the microbial population present. The degradation pathways are expected to be analogous to those in soil, involving hydrolysis and oxidation.

Experimental Protocols

The following sections describe standardized methodologies for evaluating the environmental fate of pesticides like this compound, based on internationally recognized guidelines.

Hydrolysis

Guideline: OECD Guideline for Testing of Chemicals, No. 111: Hydrolysis as a Function of pH.

Methodology:

-

A sterile aqueous solution of radiolabeled this compound is prepared in buffer solutions at pH 4, 7, and 9.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Aliquots are taken at various time intervals and analyzed for the parent compound and degradation products.

-

Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

The degradation rate constant and half-life are calculated for each pH level.

Photolysis

Guideline: OECD Guideline for the Testing of Chemicals, No. 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis.

Methodology:

-

Aqueous solutions of this compound are exposed to a light source that simulates natural sunlight.

-

Control samples are kept in the dark to account for non-photolytic degradation.

-

Samples are taken at various time points and analyzed for the parent compound and photoproducts.

-

The quantum yield and photolysis half-life are determined.

Soil Metabolism

Guideline: OECD Guideline for the Testing of Chemicals, No. 307: Aerobic and Anaerobic Transformation in Soil.

Methodology:

-

Soils with different characteristics (e.g., texture, organic matter content, pH) are treated with radiolabeled this compound.

-

The treated soils are incubated under controlled aerobic or anaerobic conditions at a constant temperature.

-

Soil samples are extracted at various intervals using appropriate solvents.

-

The extracts are analyzed by techniques such as HPLC or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and metabolites.

-

The rate of degradation and the half-life are calculated, and a degradation pathway is proposed.

Conclusion

Based on the available data for the surrogate compound Methidathion, this compound is expected to be non-persistent in the environment. Its degradation is driven by a combination of hydrolysis, photolysis, and microbial metabolism. The rate of degradation is influenced by environmental factors such as pH, sunlight intensity, and microbial activity. Further studies specifically on this compound would be necessary to definitively characterize its environmental fate and degradation pathways.

References

Unveiling the Genesis of Athidathion: A Technical Guide to its History and Original Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history and original synthesis of the organophosphate insecticide Athidathion. While its close analog, Methidathion, is more widely documented, this paper pieces together the developmental timeline and synthetic routes attributable to J.R. Geigy S.A. in the early 1960s. The core of this guide focuses on the probable original synthetic pathway, detailing the necessary precursors and reactions. Quantitative data, where available, is presented, and the synthetic process is visually represented through a detailed chemical flowchart. This document serves as a comprehensive resource for researchers interested in the historical context and foundational chemistry of this class of insecticides.

A Historical Perspective: The Emergence of a Thiadiazole Insecticide

The development of this compound is intrinsically linked to the pioneering work on organophosphate insecticides in the mid-20th century. Following the discovery of the insecticidal properties of DDT by Paul Müller at J.R. Geigy S.A. in 1939, the company became a powerhouse in the development of novel pest control agents. The post-World War II era saw a surge in research into organophosphorus compounds, a class of chemicals known for their potent acetylcholinesterase inhibition.

-

Belgian Patent BE621437A (published December 17, 1962)

-

British Patent GB992354A (published May 19, 1965)

-

German Patent DE1229094B (published November 24, 1966)

These patents describe the synthesis of a range of O,O-dialkyl phosphorodithioates, including the dimethyl (Methidathion) and diethyl (this compound) variants. Ciba-Geigy, formed by the merger of Ciba and Geigy in 1970, continued to be a major producer of these insecticides.

The Original Synthesis of this compound: A Step-by-Step Protocol

The original synthesis of this compound can be logically divided into two primary stages: the construction of the heterocyclic core, 3-(chloromethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one, and its subsequent reaction with O,O-diethyl dithiophosphoric acid.

Synthesis of the 1,3,4-Thiadiazole Intermediate

The industrial synthesis of the key heterocyclic intermediate likely followed a multi-step pathway starting from more basic precursors.

Experimental Protocol:

A detailed protocol for the synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one and its subsequent chloromethylation is not explicitly detailed in readily available literature. However, based on general synthetic methodologies for similar heterocyclic systems, a plausible route is outlined below.

-

Formation of a Thiosemicarbazide Derivative: The synthesis would likely begin with the reaction of a hydrazine derivative with a thiocarbonyl compound to form a thiosemicarbazide.

-

Cyclization to the Thiadiazole Ring: This thiosemicarbazide would then undergo cyclization, possibly through reaction with phosgene or a related carbonyl source, to form the 1,3,4-thiadiazol-2-one ring.

-

Methoxylation: The introduction of the methoxy group at the 5-position could be achieved through various methods, such as reaction with a methylating agent.

-

Chloromethylation: The final step in the formation of the intermediate is the introduction of the chloromethyl group at the N-3 position. This is typically achieved by reacting the heterocycle with formaldehyde and hydrogen chloride.

Synthesis of O,O-Diethyl Dithiophosphoric Acid

This key reagent is prepared by the reaction of phosphorus pentasulfide with ethanol.

Experimental Protocol:

O,O-Diethyl dithiophosphoric acid is synthesized by the reaction of phosphorus pentasulfide (P₂S₅) with ethanol.

-

Phosphorus pentasulfide is suspended in an inert solvent.

-

Ethanol is added portion-wise to the suspension while controlling the temperature, as the reaction is exothermic.

-

The reaction mixture is stirred until the reaction is complete, typically indicated by the dissolution of the phosphorus pentasulfide.

-

The resulting O,O-diethyl dithiophosphoric acid is then used in the subsequent step, often without further purification.

Final Assembly of this compound

The final step in the synthesis is the nucleophilic substitution reaction between the sodium salt of O,O-diethyl dithiophosphoric acid and 3-(chloromethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one.

Experimental Protocol:

-

O,O-Diethyl dithiophosphoric acid is dissolved in a suitable solvent, such as acetone or isopropanol.

-

The solution is neutralized with a base, typically sodium hydroxide or sodium carbonate, to form the sodium salt of the dithiophosphoric acid.

-

3-(Chloromethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one, dissolved in a suitable solvent, is added to the solution of the sodium salt.

-

The reaction mixture is stirred, and the temperature may be elevated to facilitate the reaction.

-

After the reaction is complete, the mixture is worked up by washing with water to remove inorganic salts.

-

The organic layer is then dried, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data

Quantitative data for the original synthesis of this compound is scarce in publicly available documents. However, toxicological data for the closely related Methidathion provides an indication of its biological activity.

Table 1: Acute Toxicity Data for Methidathion

| Test Animal | Route of Administration | LD50 Value |

| Rat | Oral | 25-54 mg/kg |

| Mouse | Oral | 18-25 mg/kg |

| Guinea Pig | Oral | 25 mg/kg |

| Rabbit | Oral | 80 mg/kg |

| Dog | Oral | 200 mg/kg |

| Rat | Dermal | 85-94 mg/kg |

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformations in the synthesis of this compound.

Caption: Synthetic Pathway of this compound.

Conclusion

While specific historical records for this compound are less prevalent than for its methyl counterpart, Methidathion, a clear picture of its origins and synthesis emerges from the patent literature of J.R. Geigy S.A. in the 1960s. The synthetic strategy, centered on the formation of a key 1,3,4-thiadiazole intermediate followed by coupling with an O,O-dialkyl dithiophosphoric acid, represents a classic approach in organophosphate chemistry. This guide provides a foundational understanding of the history and original synthesis of this compound, offering valuable insights for researchers in the fields of insecticide chemistry and drug development. Further investigation into the archives of Ciba-Geigy and its predecessor companies may yet reveal more intricate details of the discovery and development of this potent insecticide.

Athidathion (CAS Number: 19691-80-6): A Technical Guide

Disclaimer: Athidathion is an obsolete organophosphate insecticide.[1] As a result, publicly available research and detailed experimental data on this specific compound are scarce. This guide summarizes the available information and provides a general overview based on the known properties of organophosphate insecticides.

Introduction

This compound, with the CAS number 19691-80-6, is an organophosphate insecticide and acaricide.[2] It was historically used to control a range of sucking and chewing insects on various crops.[1] Like other organophosphorus compounds, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] Due to its status as an obsolete pesticide, recent and in-depth research on this compound is limited. This document aims to provide a comprehensive overview of the available technical information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19691-80-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₅N₂O₄PS₃ | --INVALID-LINK-- |

| Molecular Weight | 330.38 g/mol | --INVALID-LINK-- |

| IUPAC Name | O,O-diethyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] phosphorodithioate | --INVALID-LINK-- |

| Synonyms | GS-13006, G-13006 | --INVALID-LINK-- |

| Appearance | Not available | |

| Melting Point | 43-44 °C | --INVALID-LINK-- |

| Boiling Point | 376.4 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 181.5 °C | --INVALID-LINK-- |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.

Toxicological Profile

Due to the lack of specific data for this compound, a generalized experimental protocol for assessing the acute oral toxicity of an organophosphate insecticide in a rodent model is provided below. This is a representative protocol and has not been specifically validated for this compound.

Representative Experimental Protocol: Acute Oral Toxicity (Rodent Model)

Objective: To determine the median lethal dose (LD50) of an organophosphate insecticide and observe signs of toxicity.

Materials:

-

Test substance (Organophosphate insecticide)

-

Vehicle (e.g., corn oil)

-

Experimental animals (e.g., Wistar rats, 8-10 weeks old, both sexes)

-

Oral gavage needles

-

Observation cages

-

Standard laboratory animal diet and water

Methodology:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 7 days prior to the study.

-

Dose Preparation: The test substance is dissolved or suspended in the vehicle to achieve the desired concentrations.

-

Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only. Multiple dose groups with a geometric progression of doses are used to determine the LD50.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days. Signs of cholinergic overstimulation (e.g., tremors, salivation, lacrimation, diarrhea) are recorded.

-

Body Weight: Body weights are recorded prior to dosing and at specified intervals throughout the study.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Signaling Pathways

Specific signaling pathways affected by this compound have not been documented. The primary pathway affected is the cholinergic signaling pathway due to acetylcholinesterase inhibition. Downstream effects of this disruption can be complex and are not well-elucidated for this specific compound.

Conclusion

This compound is an obsolete organophosphate insecticide with limited available scientific data. Its primary mode of action is the inhibition of acetylcholinesterase, a mechanism shared with other organophosphates. Due to the lack of specific research, a detailed understanding of its toxicology, metabolic fate, and environmental impact remains limited. The information provided in this guide is based on the available data and general knowledge of organophosphate compounds. Further research would be necessary to fully characterize the properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the organophosphate insecticide Athidathion, commonly known as Methidathion, in soil and water environments. The information presented herein is intended to support research, environmental fate analysis, and risk assessment activities. This document details the degradation pathways, summarizes available quantitative data, and outlines experimental protocols for the analysis of these metabolites.

Introduction

Methidathion is a non-systemic insecticide and acaricide that has been used in agriculture to control a variety of pests on crops such as fruits, vegetables, and cotton. Understanding its environmental fate, particularly the formation and persistence of its metabolites in soil and water, is crucial for evaluating its potential environmental impact. The primary degradation pathways of Methidathion involve oxidation and hydrolysis, leading to the formation of several key metabolites. Microbial activity is the principal driver of its degradation in soil.

Primary Metabolites and Degradation Pathways

The degradation of Methidathion in soil and water proceeds through several transformation processes, primarily oxidation of the thiono group to an oxon and oxidation of the sulfide group, as well as hydrolysis of the phosphorodithioate linkage.

Key Primary Metabolites:

-

Methidathion Oxon (GS 13007): Formed by the oxidative desulfuration of the P=S group to a P=O group. This metabolite is of particular interest as oxon analogs of organophosphates are often more potent acetylcholinesterase inhibitors than the parent compound.

-

Methidathion Sulfoxide: Results from the oxidation of the sulfide sulfur atom in the thiadiazole ring.

-

Methidathion Sulfone: Further oxidation of the sulfoxide yields the sulfone derivative.

-

2-Methoxy-1,3,4-thiadiazolin-5-one (GS 12956): This heterocyclic moiety is a product of the hydrolysis of the P-S bond.

-

O,O-Dimethyl Phosphorodithioate (DMDTP): A product of the cleavage of the S-C bond.

-

O,O-Dimethyl Phosphorothioate (DMTP): Can be formed from the hydrolysis of Methidathion or its oxon.

Degradation in Soil

In soil, the degradation of Methidathion is predominantly a biological process driven by soil microorganisms[1]. The persistence of Methidathion in soil is generally low, with reported half-lives ranging from 5 to 23 days[1]. The degradation pathway in soil involves both oxidative and hydrolytic processes, leading to the formation of its oxon, sulfoxide, and sulfone derivatives, followed by the cleavage of the thiadiazole ring and eventual mineralization to carbon dioxide. Photodegradation on the soil surface can also occur, yielding products such as O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate, and O,O,S-trimethyl phosphorodithioate.

References

Ecotoxicology of Athidathion on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Athidathion (Methidathion)

This compound, more commonly known as Methidathion, is an organophosphate insecticide and acaricide.[1] It has been utilized in agriculture to control a variety of chewing and sucking insects and mites on crops such as fruits, vegetables, and cotton.[2] However, due to its toxicological profile, its use has been banned in many regions, including the European Union and the United States.[1] This guide provides an in-depth overview of the ecotoxicological effects of this compound on non-target organisms, details the experimental protocols for its assessment, and outlines its mechanism of action.

Chemical Identity and Physical Properties

| Property | Value | Reference |

| IUPAC Name | S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate | [1][3] |

| CAS Number | 950-37-8 | |

| Chemical Formula | C6H11N2O4PS3 | |

| Molar Mass | 302.33 g/mol | |

| Appearance | Colorless to white crystalline solid | |

| Water Solubility | 240 mg/L at 20°C | |

| Vapor Pressure | 1.0 x 10-6 mm Hg at 20°C |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and vertebrates. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.

The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue at the active site of the enzyme. This covalent modification prevents ACh from binding and being degraded. The resulting accumulation of ACh in the synapse leads to continuous stimulation of cholinergic receptors, causing a state of hyper-excitation of the nervous system. In insects, this leads to rapid paralysis and death. In non-target vertebrates, this can manifest as a range of symptoms, from muscle tremors and convulsions to respiratory failure and ultimately, death.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Ecotoxicology of this compound on Non-Target Organisms

This compound exhibits varying degrees of toxicity to a wide range of non-target organisms. This section summarizes the available quantitative data on its effects on aquatic and terrestrial life.

Aquatic Organisms

This compound is classified as very highly toxic to aquatic organisms.

Toxicity to Fish

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 10 - 14 | 96 hours | |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 2 - 9 | 96 hours |

Toxicity to Aquatic Invertebrates

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | EC50 | 0.33 | 48 hours | |

| Gammarus fasciatus (Amphipod) | LC50 | 0.2 | 96 hours | |

| Pteronarcys californica (Stonefly) | LC50 | 1.1 | 96 hours |

Terrestrial Organisms

Toxicity to Birds

This compound is considered highly toxic to birds.

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Mallard (Anas platyrhynchos) | LD50 | 23 - 33 | |

| Canadian Goose (Branta canadensis) | LD50 | 8.41 | |

| Ring-necked Pheasant (Phasianus colchicus) | LD50 | 33.2 | |

| Chukar (Alectoris chukar) | LD50 | 225 |

Toxicity to Bees

This compound is classified as slightly toxic to bees.

| Species | Endpoint | Value (µ g/bee ) | Exposure Route | Reference |

| Honeybee (Apis mellifera) | LD50 | 0.24 | Contact |

Toxicity to Soil Organisms

Limited data is available on the toxicity of this compound to soil organisms. Organophosphates, in general, can have variable effects on soil invertebrates. Studies on other organophosphates have shown that they can impact soil microbial activity, including respiration and nitrogen fixation.

| Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| Earthworm (Eisenia fetida) | LC50 | >1000 | 14 days |

Experimental Protocols for Ecotoxicological Assessment

The assessment of the ecotoxicological effects of this compound follows standardized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure the reliability and comparability of data.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (based on OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are monitored.

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated.

Caption: Workflow for Fish Acute Toxicity Test (OECD 203).

Daphnia sp. Acute Immobilisation Test (based on OECD 202)

This 48-hour test assesses the acute toxicity of a substance to daphnids, key aquatic invertebrates.

-

Test Organism: Daphnia magna or Daphnia pulex neonates (<24 hours old).

-

Test Conditions: Daphnids are exposed to a series of test concentrations in a static system.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

-

Endpoint: The EC50, the concentration estimated to cause immobilisation in 50% of the daphnids, is determined.

Daphnia magna Reproduction Test (based on OECD 211)

This chronic test evaluates the sublethal effects of a substance on the reproduction of Daphnia magna over 21 days.

-

Test Organism: Young female Daphnia magna (<24 hours old).

-

Test Conditions: Individual daphnids are exposed to different concentrations in a semi-static or flow-through system, with regular feeding.

-

Observations: The number of living offspring produced per parent animal is counted. Parental mortality and other signs of toxicity are also recorded.

-

Endpoints: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined. The ECx (e.g., EC10, EC20, EC50) for reproductive output can also be calculated.

Terrestrial Toxicity Testing

Avian Dietary Toxicity Test (based on OECD 205)

This test determines the median lethal concentration (LC50) in the diet of young birds.

-

Test Organism: Typically quail (e.g., Bobwhite or Japanese quail) or Mallard ducks, 10-17 days old.

-

Test Conditions: Birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a normal diet.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Endpoint: The LC50, the dietary concentration estimated to cause 50% mortality, is determined.

Caption: Workflow for Avian Dietary Toxicity Test (OECD 205).

Earthworm Acute Toxicity Test (based on OECD 207)

This test assesses the acute toxicity of substances to earthworms in artificial soil.

-

Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.

-

Test Conditions: Earthworms are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil. The test is conducted in the dark at a controlled temperature for 14 days.

-

Observations: Mortality is assessed at 7 and 14 days. Sublethal effects like changes in behavior and body weight are also noted.

-

Endpoint: The LC50 at 14 days is calculated.

Conclusion

This compound (Methidathion) is a potent organophosphate insecticide with significant ecotoxicological effects on a broad spectrum of non-target organisms. Its high toxicity to aquatic life and birds necessitates careful consideration of its environmental risks. The standardized testing protocols outlined in this guide are essential for generating the data required for robust ecological risk assessments. While the mechanism of acetylcholinesterase inhibition is well-understood, further research into the sublethal and chronic effects of this compound on various non-target species, particularly soil organisms, would provide a more complete understanding of its environmental impact.

References

An In-Depth Technical Guide on the Neurotoxic Mode of Action of Athidathion

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Athidathion" is not commonly found in scientific literature. This guide focuses on Methidathion , a widely studied organophosphate insecticide, which is likely the intended subject. The principles of neurotoxicity discussed are characteristic of organophosphate compounds.

Executive Summary

Methidathion is a potent organophosphate neurotoxin primarily utilized as an insecticide. Its principal mode of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects, commonly known as a "cholinergic crisis".[2][3] While AChE inhibition is the canonical mechanism, evidence also suggests that organophosphates can induce neurotoxicity through secondary pathways, including oxidative stress and neuroinflammation.[2] This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Acetylcholinesterase Inhibition

The primary neurotoxicity of Methidathion stems from its potent and irreversible inhibition of acetylcholinesterase (AChE). AChE is an essential enzyme that hydrolyzes the neurotransmitter acetylcholine into choline and acetic acid, terminating the signal transmission at cholinergic synapses.

Molecular Interaction

Organophosphates like Methidathion act as irreversible inhibitors of AChE. The process involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. This covalent modification forms a highly stable, phosphorylated enzyme complex that is extremely slow to hydrolyze, rendering the enzyme non-functional. Compounds with a P=S (thion) group, such as Methidathion, require metabolic activation to their P=O (oxon) analogue to become potent AChE inhibitors.

The accumulation of ACh in the synaptic cleft leads to the continuous stimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems. This sustained stimulation disrupts normal nerve function, leading to a state of cholinergic crisis characterized by a range of symptoms from muscle twitching and glandular secretions to paralysis and respiratory failure.

Secondary Neurotoxic Mechanisms

While AChE inhibition is the primary mechanism, research on organophosphates suggests other contributing pathways to neurotoxicity, which may not be directly linked to cholinergic crisis.

-

Oxidative Stress: Organophosphate exposure has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent damage to neuronal cells.

-

Neuroinflammation: Oxidative stress can trigger inflammatory responses within the central nervous system, involving the activation of microglia and astrocytes, which release proinflammatory cytokines and can exacerbate neurotoxicity.

-

Organophosphate-Induced Delayed Neuropathy (OPIDN): Some organophosphates can cause a delayed neuropathy that manifests weeks after exposure. This condition is associated with the inhibition of neuropathy target esterase (NTE), not AChE, leading to the degeneration of long axons in the peripheral and central nervous systems.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Athidathion in Environmental Samples

Abstract

This document provides a comprehensive overview and detailed protocols for the analytical determination of Athidathion in environmental matrices such as water and soil. This compound is an organothiophosphate insecticide, and its monitoring in the environment is crucial for assessing ecological exposure and risk.[1] While specific methods for this compound are limited due to its obsolete status, this guide adapts established, validated methods for its close analog, Methidathion, and other organophosphorus pesticides (OPPs). The methodologies described herein utilize modern analytical techniques, including Solid-Phase Extraction (SPE) for sample preparation, followed by detection using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to offer high sensitivity, selectivity, and robustness for researchers and analytical scientists.

Introduction to this compound

This compound is an organothiophosphate insecticide classified as a non-systemic acetylcholinesterase (AChE) inhibitor, effective against a range of sucking and chewing insects.[2] Its chemical name is O,O-diethyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] phosphorodithioate, with the CAS Registry Number 19691-80-6.[1] It is structurally the diethyl analog of the more commonly known insecticide, Methidathion.[1][3] Given its potential for environmental contamination through agricultural runoff and spray drift, sensitive analytical methods are required for its detection at trace levels in soil and water.

The primary mechanism of toxicity for this compound, like other organophosphates, involves the inhibition of the acetylcholinesterase (AChE) enzyme. This leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, causing continuous nerve stimulation, which can be fatal to target pests and poses a risk to non-target organisms.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of this compound toxicity via acetylcholinesterase (AChE) inhibition.

Analytical Methodologies

The determination of this compound in environmental samples typically involves a multi-step process: sample collection, extraction, cleanup, and instrumental analysis. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques due to their high selectivity and sensitivity, which are necessary for detecting pesticides at trace levels (ng/L to µg/kg).

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used and efficient technique for water samples, while a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or solvent extraction is common for soil samples.

Caption: General experimental workflow for this compound analysis in water and soil.

Instrumental Analysis

GC-MS/MS is highly effective for the analysis of thermally stable, volatile, and semi-volatile pesticides like many organophosphates.

Table 1: GC-MS/MS Instrumental Parameters (Adapted from multi-residue OPP methods)

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890B GC with 7010B Triple Quadrupole MS or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL (Splitless mode) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.3 mL/min |

| Oven Program | Initial 70°C (hold 1 min), ramp at 40°C/min to 150°C, then 6°C/min to 250°C, then 15°C/min to 315°C (hold 1 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 260 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon at 1.5 mTorr |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy, eV) |

| (Methidathion*) | 145 → 85 (5), 145 → 58 (15) |

Note: Specific MRM transitions for this compound must be determined by direct infusion of an analytical standard. The transitions for its analog, Methidathion, are provided for reference.

LC-MS/MS is suitable for a broader range of pesticides, including those that are more polar or thermally labile.

Table 2: LC-MS/MS Instrumental Parameters (Adapted from multi-residue OPP methods)

| Parameter | Setting |

|---|---|

| LC System | Waters Acquity UPLC H-Class with Xevo TQ-S MS or equivalent |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 5 mM Ammonium Formate + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 0% B, ramp to 100% B over 15 min, hold 5 min, return to initial |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 400 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy, eV) |

| (Methidathion*) | 302.3 → 145.0 (15), 302.3 → 85.0 (25) |

Note: Specific MRM transitions and optimal parameters for this compound must be determined empirically using an analytical standard.

Protocols

Protocol 1: Analysis of this compound in Water

This protocol is based on solid-phase extraction followed by GC-MS/MS analysis.

Materials:

-

Water sample (500 mL)

-

Glass fiber filters (GFF), 1 µm pore size

-

SPE cartridges (e.g., Oasis HLB, 200 mg, 6 cc)

-

Solvents: Acetone, Ethyl Acetate, Methanol (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Nitrogen evaporator

-

GC vials

Procedure:

-

Filtration: Vacuum-filter 500 mL of the water sample through a glass fiber filter to remove suspended solids.

-

SPE Conditioning: Condition the Oasis HLB cartridge by passing 4 mL of ethyl acetate, followed by 4 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water and dry it under vacuum for 10 minutes to remove residual water.

-

Elution: Elute the trapped analytes by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge into a collection tube.

-

Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Adjust the final volume to 1 mL with toluene or a suitable solvent for GC analysis. Transfer to a GC vial for analysis.

Protocol 2: Analysis of this compound in Soil

This protocol uses a modified QuEChERS extraction followed by LC-MS/MS analysis.

Materials:

-

Soil sample (15 g, sieved)

-

Saturated calcium hydroxide solution (pH ~12.3)

-

Acetonitrile (pesticide residue grade)

-

Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl)

-

50 mL centrifuge tubes

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC vials

Procedure:

-

Extraction: Weigh 15 g of soil into a 50 mL centrifuge tube. Add 15 mL of saturated calcium hydroxide solution and 15 mL of acetonitrile.

-

Homogenization: Cap the tube and shake vigorously or vortex for 5 minutes to ensure thorough mixing and extraction.

-

Partitioning: Add 6.0 g of anhydrous MgSO₄ and 1.5 g of NaCl to the tube. Immediately cap and shake for 1 minute to induce phase separation ("salting out").

-

Centrifugation: Centrifuge the sample at 3700 rpm for 7 minutes.

-

Sample Collection: Carefully collect an aliquot from the upper acetonitrile layer.

-

Cleanup (Optional d-SPE): For soils with high organic content, a dispersive SPE (d-SPE) cleanup step with PSA (primary secondary amine) and C18 sorbents can be added to remove interferences.

-

Dilution & Filtration: Dilute the final extract 1:1 (v/v) with the initial mobile phase (e.g., water). Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

Method Performance and Quantitative Data

The following tables summarize typical performance data for multi-residue methods analyzing organophosphates, including Methidathion, which can be used as a benchmark for this compound method validation.

Table 3: Performance Data for OPP Analysis in Water (GC-MS/MS)

| Analyte | Spiking Level (ng/L) | Recovery (%) | RSD (%) | LOQ (ng/L) | Reference |

|---|---|---|---|---|---|

| Methidathion | 100 | 96.8 | < 10 | 2.1 | |

| Malathion | 100 | 94.6 | 4.0 | 10 | |

| Diazinon | 100 | 91.2 | < 15 | 1.8 |

| Chlorpyrifos | 100 | 89.5 | < 15 | 2.5 | |

Table 4: Performance Data for OPP Analysis in Soil (LC-MS/MS)

| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| Methidathion | 10 | 95-105 | < 15 | 1.0 | Adapted from |

| Dimethoate | 10 | 85.3 | 5.2 | 7.0 | |

| Carbofuran | 10 | 98.7 | 3.1 | 7.0 |

| Tebuconazole | 10 | 101.2 | 4.5 | 7.0 | |

Conclusion

The analytical methods presented provide a robust framework for the detection and quantification of this compound in environmental water and soil samples. By adapting well-established protocols for its analog Methidathion and other organophosphates, researchers can achieve reliable results using common sample preparation techniques like SPE and QuEChERS, coupled with sensitive instrumental analysis by GC-MS/MS and LC-MS/MS. Rigorous method validation using a certified this compound standard is essential to determine specific performance characteristics such as recovery, precision, and limits of detection and quantification for the target analyte in the desired matrix.

References

Application Notes and Protocols for the Analysis of Athidathion using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Athidathion is an organophosphorus pesticide used to control a variety of insects and mites on crops. Due to its potential toxicity, sensitive and reliable methods for its detection and quantification in various matrices are crucial for ensuring food safety and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of pesticide residues like this compound. This document provides a detailed application note and protocol for the analysis of this compound using GC-MS, compiled from established methods for organophosphorus pesticide analysis.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2][3]

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) and anhydrous magnesium sulfate.

-

Centrifuge tubes (50 mL)

-

Centrifuge

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1]

-

Add 10-15 mL of acetonitrile (with 1% acetic acid for certain applications).[1]

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄.

-

Shake for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless injector and an autosampler.

-

Mass Spectrometer (Single Quadrupole or Tandem Quadrupole).

Typical GC-MS Conditions:

| Parameter | Value |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C and hold for 10 min. |

| Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This compound (Methidathion) Mass Spectrum Information:

-

Molecular Formula: C₆H₁₁N₂O₄PS₃

-

Molecular Weight: 302.3 g/mol

-

Key Mass Fragments (m/z): The NIST WebBook provides the mass spectrum for Methidathion, which can be used to select characteristic ions for SIM or MRM analysis.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the searched literature, the following table summarizes typical performance data for the GC-MS analysis of other organophosphorus pesticides in food matrices. These values can be considered as target performance indicators for the analysis of this compound.

Table 1: Typical Method Validation Parameters for Organophosphorus Pesticide Analysis by GC-MS

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.001 - 0.05 mg/kg | |

| Limit of Quantification (LOQ) | 0.004 - 0.1 mg/kg | |

| Linearity (R²) | > 0.99 | |

| Recovery (%) | 70 - 120% | |

| Relative Standard Deviation (RSD %) | < 20% |

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.

Caption: Workflow for this compound analysis by GC-MS.

The logical relationship for the identification and quantification of this compound using GC-MS is based on its retention time and mass spectrum.

Caption: Logic for this compound identification and quantification.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound in food samples using the QuEChERS extraction method followed by GC-MS analysis. While specific performance data for this compound is limited, the provided information on analogous organophosphorus pesticides serves as a strong guideline for method development and validation. The use of GC-MS provides high selectivity and sensitivity, making it a suitable technique for the routine monitoring of this compound residues to ensure compliance with regulatory limits.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Athidathion (Methidathion)

Application Note and Protocol

This document provides a comprehensive guide for the quantitative determination of Athidathion, an organophosphate insecticide commonly known as Methidathion, in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols outlined are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound (Methidathion) is a non-systemic insecticide and acaricide used to control a wide range of pests on crops such as fruits, vegetables, and cotton.[1] Due to its potential toxicity, monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for the separation and quantification of Methidathion. This application note details a validated reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Principle of the Method

The method is based on the separation of Methidathion from other sample components on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected by a UV-Vis detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard. Sample preparation involves a straightforward extraction and cleanup procedure to remove interfering matrix components.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

-

Reagents: Methidathion analytical standard (purity >98%), Sodium chloride, Anhydrous magnesium sulfate.

-

Solid-Phase Extraction (SPE): C18 cartridges (if required for sample cleanup).

-

Filters: 0.45 µm syringe filters (PTFE or nylon).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the instrumental and chromatographic conditions.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Detector | UV-Vis Detector (G7114A) or equivalent |

| Column | C18 column (150 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methidathion analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 80:20 v/v) to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and efficient technique for extracting pesticide residues from food matrices.

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the following table.

| Validation Parameter | Result |

| Linearity Range | 0.05 - 5.0 µg/g |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery) | 85.1 - 92.0% |

| Precision (RSD) | < 5% |

| Limit of Detection (LOD) | 0.015 µg/g |

| Limit of Quantification (LOQ) | 0.05 µg/g |

-

Linearity: A linear relationship was observed between the peak area and the concentration of Methidathion over the specified range.[2]

-

Accuracy: The accuracy of the method was determined by recovery studies on spiked blank samples at different concentration levels. The recoveries were within the acceptable range of 70-120%.[2]

-

Precision: The precision of the method was evaluated by analyzing replicate samples, and the relative standard deviation (RSD) was found to be less than 5%, indicating good repeatability.[2]

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Data Presentation

The quantitative data from the method validation is presented in the tables below for easy comparison.

Table 1: Linearity Data

| Concentration (µg/g) | Mean Peak Area (n=3) |

| 0.05 | [Insert Data] |

| 0.1 | [Insert Data] |

| 1.0 | [Insert Data] |

| 2.0 | [Insert Data] |

| 5.0 | [Insert Data] |

| R² | > 0.999 |

Table 2: Accuracy and Precision Data

| Spiked Concentration (µg/g) | Mean Recovery (%) (n=3) | RSD (%) |

| 0.05 | 86.7 | < 5 |

| 0.1 | 87.3 | < 5 |

| 1.0 | 92.0 | < 5 |

Visualizations

Caption: Experimental workflow for this compound (Methidathion) analysis.

Caption: Key validation parameters for the HPLC method.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Athidathion in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract